molecular formula C24H22N4O4 B11262890 ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate

Cat. No.: B11262890
M. Wt: 430.5 g/mol
InChI Key: NZAFXUUEDAGOES-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazolo[1,5-a]pyrazine core . This is followed by acylation and esterification reactions to introduce the benzoate and ethyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolo[1,5-a]pyrazine core with an acetamido and benzoate group makes it a versatile compound for various applications .

Biological Activity

Ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrazine framework, an ethyl ester group, and an acetamido moiety. Its molecular formula is C22H22N4O3C_{22}H_{22}N_4O_3, with a molecular weight of approximately 486.55 g/mol. The intricate structure contributes to its diverse biological activities.

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure exhibit various biological activities, including:

  • Anticancer Activity : this compound has shown potential in inhibiting tumor cell proliferation through mechanisms involving kinase inhibition and modulation of apoptotic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructure CharacteristicsBiological ActivityUniqueness
Ethyl 4-(2-acetamido-benzoyl)-pyrimidineContains pyrimidine instead of pyrazineAntitumor activityLacks the unique pyrazino structure
3-Methyl-pyrazolo[1,5-a]pyrimidineMethyl substitution on pyrazoleAntimicrobial propertiesSimpler structure with less complexity
Pyrazolo[3,4-d]pyrimidine DerivativesDifferent heterocyclic frameworkCDK inhibitionDifferent scaffold leading to varied biological profiles

The unique combination of structural elements in this compound contributes to its distinctive biological activity profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant anticancer properties. The synthesized compounds showed IC50 values in the nanomolar range against various human tumor cell lines, indicating their potential as effective anticancer agents .
  • Inhibition Studies : this compound has been evaluated for its inhibitory effects on specific kinases implicated in cancer progression. The results indicated potent dual inhibitory activity with IC50 values comparable to established inhibitors .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate, and how are yields optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole and pyrazine precursors. For example, intermediate pyrazolo[1,5-a]pyrazinone derivatives are synthesized via refluxing in dry toluene (4 mL per 1 mmol substrate) for 24 hours under reduced pressure, achieving yields >95% . Key steps include:

  • Coupling reactions : Amide bond formation between acetamide intermediates and benzoate esters using carbodiimide-based coupling agents.
  • Solvent optimization : Dry toluene is preferred for its ability to stabilize intermediates and prevent side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >98% purity.
    Yield optimization relies on strict temperature control (reflux at 110°C) and inert atmosphere (N₂) to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Mass spectrometry (APCI-MS) : Confirms molecular weight (e.g., observed [M+H]⁺ peaks matching calculated values within 0.01 Da) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.05–7.75 ppm, methyl groups at δ 2.30 ppm) and carbon types .
  • Elemental analysis : Validates purity (C, H, N deviations <0.3% from theoretical) .
  • Melting point determination : Sharp melting ranges (e.g., 201–203°C) confirm crystallinity .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., PI3Kδ) or receptors (e.g., A2A adenosine) using fluorescence polarization .
  • Antiproliferative screening : Use liver carcinoma (HEPG2) or leukemia cell lines with IC₅₀ determination via MTT assays. Pyrazolo derivatives often show IC₅₀ values <10 µM .
  • Apoptosis markers : Measure caspase-3/7 activation via luminescence assays to confirm mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be modified to resolve contradictions in reported yields for similar pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer: Discrepancies in yields (e.g., 67% vs. 98%) often arise from:

  • Catalyst choice : Transition from SnCl₂ (used in diazotization) to Pd catalysts for cross-coupling improves efficiency .
  • Solvent polarity : Replace toluene with DMF for polar intermediates, enhancing solubility and reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours while maintaining >90% yield .
    Validate modifications using DOE (Design of Experiments) to identify critical factors (temperature, solvent, catalyst loading) .

Q. How can computational methods aid in predicting the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Simulate interactions with kinase domains (e.g., MKK4) using crystal structures (PDB: 4LWT). Fluorine substitution (e.g., CF₃ groups) enhances hydrophobic interactions .
  • QSAR modeling : Correlate substituent effects (e.g., p-tolyl vs. chlorophenyl) with IC₅₀ values to prioritize derivatives .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Q. What strategies resolve conflicting spectral data (e.g., NMR shifts) for structurally similar analogs?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (δ 7.0–8.0 ppm) by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray crystallography : Determine absolute configuration (e.g., triclinic P1 space group, α = 81.156°) to validate proposed structures .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track specific nuclei in crowded spectra .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?

Methodological Answer:

  • Substituent variation : Replace p-tolyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity. Derivatives with 4-chlorophenyl show 2-fold lower IC₅₀ .
  • Scaffold hopping : Integrate oxazole or triazolo rings (e.g., compound 9c ) to modulate solubility and bioavailability .
  • Bioisosteric replacement : Substitute ester groups (e.g., ethyl benzoate) with amides to improve metabolic stability .

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H22N4O4/c1-3-32-24(31)18-6-4-5-7-19(18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,25,29)

InChI Key

NZAFXUUEDAGOES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O

Origin of Product

United States

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